molecular formula C10H7FO4 B2471862 8-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid CAS No. 2137792-75-5

8-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid

Cat. No.: B2471862
CAS No.: 2137792-75-5
M. Wt: 210.16
InChI Key: YYBBSNKNTOKHHX-UHFFFAOYSA-N
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Description

8-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid is a synthetic organic compound belonging to the class of benzopyran derivatives. This compound is characterized by the presence of a fluorine atom at the 8th position, a ketone group at the 1st position, and a carboxylic acid group at the 3rd position of the benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with fluorinating agents under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

8-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and microbial infections.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and its ability to interact with biological targets .

Properties

IUPAC Name

8-fluoro-1-oxo-3,4-dihydroisochromene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO4/c11-6-3-1-2-5-4-7(9(12)13)15-10(14)8(5)6/h1-3,7H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBBSNKNTOKHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=C1C=CC=C2F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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